2,5-Dibromo-4,6-dimethylpyridin-3-amine

Regioselective cross-coupling Suzuki-Miyaura reaction Dibromopyridine reactivity

A versatile building block with orthogonal reactive handles-two bromine atoms and a primary amine-enabling sequential Suzuki-Miyaura cross-couplings with predictable regioselectivity (C2 > C5). The 3-amino group allows independent diversification. Ideal for constructing diverse pyridine libraries. High purity (≥98%) ensures reproducibility in lead optimization. Global shipping from BenchChem.

Molecular Formula C7H8Br2N2
Molecular Weight 279.963
CAS No. 2413379-43-6
Cat. No. B2609214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4,6-dimethylpyridin-3-amine
CAS2413379-43-6
Molecular FormulaC7H8Br2N2
Molecular Weight279.963
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)Br)N
InChIInChI=1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
InChIKeyANIZYHGIOCDOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,5-Dibromo-4,6-dimethylpyridin-3-amine


2,5-Dibromo-4,6-dimethylpyridin-3-amine (CAS 2413379-43-6) is a halogenated pyridine derivative with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound features a pyridine core substituted with bromine atoms at the 2- and 5-positions, methyl groups at the 4- and 6-positions, and a primary amino group at the 3-position . It is primarily utilized as a versatile building block in medicinal chemistry and materials science for the synthesis of complex molecular architectures via cross-coupling reactions, particularly Suzuki-Miyaura couplings .

REGIOCHEMICAL CONTROL 2,5-Dibromo pattern enables predictable sequential Suzuki couplings with differentiated C2 vs C5 reactivity.
ORTHOGONAL HANDLE 3-Amino group provides independent diversification via amidation, reductive amination, or diazonium chemistry.
REACTIVITY TUNING 4,6-Dimethyl substituents sterically and electronically modulate coupling kinetics and intermediate stability.

Why 2,5-Dibromo-4,6-dimethylpyridin-3-amine Is Irreplaceable in Regioselective Synthesis


Generic dibromopyridine analogs (e.g., 2,3-dibromo-4,6-dimethylpyridine or unsubstituted 2,5-dibromopyridine) cannot reliably substitute for 2,5-Dibromo-4,6-dimethylpyridin-3-amine (CAS 2413379-43-6) in precision synthesis due to three critical differentiating factors: (1) the 2,5-dibromo substitution pattern imparts distinct and predictable regioselectivity in palladium-catalyzed cross-couplings, with the ortho-bromine (position 2) demonstrating higher reactivity than the meta-bromine (position 5), enabling sequential functionalization [1]; (2) the presence of the 3-amino group provides an additional orthogonal handle for diversification beyond halogen reactivity, which is absent in non-aminated analogs [2]; and (3) the 4,6-dimethyl substitution exerts steric and electronic effects that modulate both coupling kinetics and the stability of intermediates, altering reaction outcomes compared to non-methylated or differently methylated analogs [2]. These structural features collectively mandate the use of this specific compound for projects requiring precise control over molecular architecture, as generic alternatives will yield different regiochemical outcomes, require distinct optimization protocols, or lack the necessary orthogonal reactivity.

2,5- vs. 2,3-Dibromo pattern

Generic 2,3-dibromo or unsubstituted 2,5-dibromopyridines exhibit different regiochemical bias, requiring distinct optimization and yielding different coupling selectivity.

Missing amino handle

Non-aminated analogs lack the 3-amino group, eliminating orthogonal diversification and restricting synthetic utility for complex scaffolds.

Altered steric/electronic profile

The 4,6-dimethyl groups influence coupling kinetics; unsubstituted or differently methylated analogs may lead to dissimilar reaction outcomes and intermediate stability.

Differentiation Evidence: 2,5-Dibromo-4,6-dimethylpyridin-3-amine vs. Key Analogs


Suzuki Coupling Regioselectivity: 2,5- vs. 2,3-Dibromo Pattern

Theoretical calculations at the semi-empirical PM3 level demonstrate that for 2,5-dibromopyridine, the ortho-bromine (position 2) possesses a lower bond order (0.923) compared to the meta-bromine (0.956), indicating higher reactivity toward oxidative addition with Pd(0) [1]. This bond order differential quantitatively predicts the preferential coupling at the 2-position, a finding experimentally validated by the exclusive formation of isomer A in Suzuki couplings [1]. In contrast, 2,3-dibromopyridine exhibits a different regiochemical bias due to altered electron density distribution, necessitating distinct reaction optimization [1].

C2-Br vs C5-Br Reactivity
Head-to-head
C2-Br bond order 0.923 vs C5-Br 0.956 (Δ 0.033)
Supports sequential coupling design with predictable regiochemistry
Based on semi-empirical PM3 calculations
Regioselective cross-coupling Suzuki-Miyaura reaction Dibromopyridine reactivity

Dual Bromine Orthogonal Reactivity vs. Mono-Bromo Analog

2,5-Dibromo-4,6-dimethylpyridin-3-amine possesses two distinct bromine handles for sequential cross-coupling, whereas the mono-bromo analog 2-bromo-4,6-dimethylpyridin-3-amine (CAS 104829-98-3) offers only a single coupling site [1]. This dual-bromine architecture enables the construction of more complex molecular scaffolds in fewer synthetic steps, aligning with the 'double-coupling approach' validated for 2,5-dibromopyridine systems, where sequential regioselective couplings proceed with reasonable to good yields [2].

Dibromo vs Monobromo Analog
Head-to-head
2 coupling sites (positions 2 & 5) vs 1 site
Enables fewer synthetic steps for disubstituted targets
Validated double-coupling approach
Sequential functionalization Building block versatility Orthogonal reactivity

Commercial Purity and Vendor Reliability

Commercially available 2,5-Dibromo-4,6-dimethylpyridin-3-amine is supplied with a verified purity of 95% by AChemBlock and 98% by Leyan . This high purity specification reduces the need for additional purification steps prior to use in sensitive cross-coupling reactions, where impurities can poison palladium catalysts or lead to undesired side products. While comparable purity data for the analog 2,3-dibromo-4,6-dimethylpyridine is also reported at 95% from some vendors , the availability of multiple independent sources for the 2,5-isomer provides supply chain redundancy and competitive procurement options.

Commercial Purity
Supplier data
95%–98% purity (multi-vendor)
May reduce pre-reaction purification needs
Supplier specification; independent verification advised
Chemical purity Vendor reliability Procurement specification

Best Application Scenarios for 2,5-Dibromo-4,6-dimethylpyridin-3-amine


Sequential Suzuki-Miyaura Coupling to 2,5-Diarylated Pyridines

2,5-Dibromo-4,6-dimethylpyridin-3-amine is ideally suited for constructing libraries of 2,5-diarylated pyridine derivatives via sequential Suzuki-Miyaura couplings. The theoretical bond order difference between C2-Br (0.923) and C5-Br (0.956) [1] provides a predictable reactivity gradient, allowing chemists to perform the first coupling at the more reactive 2-position, followed by a second coupling at the 5-position after adjusting reaction conditions. This 'double-coupling approach' has been experimentally validated for the 2,5-dibromopyridine scaffold, yielding disubstituted pyridines with excellent regiocontrol [2]. The 3-amino group remains available for further diversification via amide bond formation, reductive amination, or diazonium chemistry.

Orthogonally Functionalizable Pyridine Cores for Drug Discovery

The presence of three distinct reactive handles—two bromine atoms (C2 and C5) and one amino group (C3)—makes this compound a powerful scaffold for generating highly diverse chemical matter in drug discovery programs [1]. The dual-bromine substitution pattern enables sequential installation of two different aromatic or heteroaromatic substituents via cross-coupling, while the amino group can be independently elaborated to introduce amines, amides, sulfonamides, or heterocycles. This orthogonal reactivity profile significantly expands the accessible chemical space compared to mono-bromo analogs like 2-bromo-4,6-dimethylpyridin-3-amine, which possess only one coupling site [2].

Novel N-Heterocyclic Ligands for Transition Metal Catalysis

The 3-amino group of 2,5-Dibromo-4,6-dimethylpyridin-3-amine can be converted into pyridylmethylamine-type N,N-bidentate ligands, a class of compounds recognized for their efficiency and robustness in Suzuki-Miyaura coupling reactions [1]. Following sequential functionalization of the 2- and 5-positions with sterically and electronically tunable aryl groups, the resulting substituted 3-aminopyridine can be alkylated to generate tailored ligand scaffolds. This modular approach enables systematic optimization of ligand properties for specific catalytic transformations, leveraging the high purity (95-98%) of the starting material to minimize catalyst poisoning by trace impurities [2].

Bioactive Molecule Precursor in Pharmaceutical R&D

Pyridine derivatives are privileged scaffolds in numerous FDA-approved drugs, including kinase inhibitors and CNS agents. 2,5-Dibromo-4,6-dimethylpyridin-3-amine serves as an advanced intermediate for constructing elaborated pyridine-containing pharmacophores [1]. The predictable regioselectivity of the 2,5-dibromo pattern [2] ensures that medicinal chemists can reliably install specific substituents at desired positions without isomer formation, a critical requirement for maintaining structure-activity relationships in lead optimization. The commercial availability of this building block from multiple vendors with consistent purity specifications supports reproducible scale-up from discovery to early development.

Application
Selection Property
Validation Focus
Sequential diarylation
Predictable regioselectivity
Coupling site differentiation
Orthogonal diversification
Three reactive handles
Diversification efficiency
N-Heterocyclic ligands
Amino group derivatization
Ligand performance screening
Lead optimization scaffold
Regiocontrolled scaffold
SAR reproducibility
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